molecular formula C7H7Br2N B15222909 2-Bromo-4-(bromomethyl)-5-methylpyridine CAS No. 1227489-70-4

2-Bromo-4-(bromomethyl)-5-methylpyridine

Cat. No.: B15222909
CAS No.: 1227489-70-4
M. Wt: 264.94 g/mol
InChI Key: LJHKQGDPBQXMRT-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-5-methylpyridine is a halogenated pyridine derivative characterized by a bromine atom at position 2, a bromomethyl group at position 4, and a methyl substituent at position 5. This compound’s structure renders it highly reactive in cross-coupling and nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1227489-70-4

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-5-methylpyridine

InChI

InChI=1S/C7H7Br2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3

InChI Key

LJHKQGDPBQXMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-5-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: The major product is 2-bromo-4-(bromomethyl)-5-carboxypyridine.

    Reduction: The major product is 2-bromo-4-(aminomethyl)-5-methylpyridine.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-5-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also participate in radical reactions due to the presence of the bromomethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related pyridine/pyrimidine derivatives:

Compound Name Substituents (Positions) Key Applications/Properties Reference
2-Bromo-4-(bromomethyl)-5-methylpyridine Br (2), BrCH2 (4), CH3 (5) High reactivity in alkylation/cross-coupling N/A
3-(Bromomethyl)-5-methylpyridine BrCH2 (3), CH3 (5) Intermediate for cMet kinase inhibitors (e.g., rupatadine)
2-Bromo-3-methylpyridine Br (2), CH3 (3) Used in organic synthesis; CAS RN 3430-17-9
2-Amino-5-bromo-4-methylpyridine (ABMP) NH2 (2), Br (5), CH3 (4) Studied via DFT for vibrational spectra; HOMO-LUMO gap = 4.97 eV
5-Bromo-2-chloro-4-(methylthio)pyrimidine Br (5), Cl (2), SCH3 (4) Agrochemical precursor; synthesized via SNAr reactions
2-Bromo-4-methyl-5-nitropyridine Br (2), CH3 (4), NO2 (5) Electron-deficient due to nitro group; used in explosives

Reactivity and Electronic Properties

  • Electrophilic Reactivity : The bromomethyl group at position 4 in the target compound enhances its susceptibility to nucleophilic attack compared to analogs like 2-bromo-3-methylpyridine, which lacks an additional leaving group. This property is critical in Suzuki-Miyaura couplings or alkylation reactions .
  • Electronic Effects: The electron-withdrawing bromine at position 2 deactivates the pyridine ring, directing electrophiles to the para position. In contrast, amino-substituted analogs (e.g., ABMP) exhibit increased electron density at the ring, altering their reactivity in hydrogen-bonding interactions .

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-4-(bromomethyl)-5-methylpyridine, and how can purity be maximized?

Answer:
The synthesis typically involves bromination of methylpyridine precursors. For example, 3-(bromomethyl)-5-methylpyridine (a structurally similar compound) is synthesized via bromination of 5-methylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions . Key steps include:

  • Precursor selection : Starting with 2-amino-3-methylpyridine or analogous compounds to introduce bromine at specific positions .
  • Purification : Recrystallization from acetonitrile or ethyl acetate yields high-purity products (≥95%) .
  • Quality control : Use HPLC or GC-MS to monitor byproducts and ensure purity.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) and validates bromomethyl substitution .
  • NMR : ¹H/¹³C NMR resolves methyl and bromomethyl groups (e.g., δ ~2.3 ppm for methyl protons, δ ~4.5 ppm for bromomethyl) .
  • X-ray crystallography : Determines molecular packing and bond lengths (e.g., Br–C bond ~1.9 Å), as demonstrated in related bromopyridine structures .

Advanced: How does the compound participate in supramolecular interactions, and what implications does this have for material design?

Answer:
The bromine and methyl groups enable diverse non-covalent interactions:

  • Hydrogen bonding : The pyridyl nitrogen acts as an acceptor, forming N–H···N bonds with amines or carboxylic acids, as seen in co-crystals with 4-hydroxybenzoic acid .
  • Halogen bonding : Bromine engages in Br···O/N interactions, critical for crystal engineering (e.g., dimer formation via Br···Br contacts) .
  • Applications : These interactions guide the design of molecular materials with tailored optical or catalytic properties .

Advanced: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor synthesis?

Answer:
The compound is a key intermediate for bioactive molecules:

  • Kinase inhibitors : It serves as a scaffold for pyrazolopyrimidine derivatives targeting cMet kinases (e.g., anti-cancer agents for non-small-cell lung carcinomas) .
  • Structure-activity relationship (SAR) : Bromine enhances binding affinity to kinase active sites, while the methyl group modulates lipophilicity .
  • Methodology : Coupling reactions (e.g., Suzuki-Miyaura) with boronic acids introduce aryl/heteroaryl groups for optimized bioactivity .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., bromination efficiency)?

Answer:
Contradictions often arise from reaction conditions or precursor purity. Strategies include:

  • Condition screening : Vary solvents (e.g., DCM vs. THF), temperatures, and brominating agents (e.g., Br₂ vs. NBS) to identify optimal parameters .
  • Computational validation : DFT calculations predict regioselectivity and transition states for bromination pathways .
  • Cross-referencing : Compare kinetic data from DSC/TGA with spectroscopic results to validate reaction mechanisms .

Table 1: Comparison of Structurally Similar Bromopyridine Derivatives

Compound NameKey FeaturesApplicationsReference
2-Bromo-5-methylpyridineSimple methyl-bromine substitutionPrecursor for cross-coupling reactions
5-Bromo-2-chloro-4-methylpyridineDual halogen substitutionIntermediate in agrochemical synthesis
2-Amino-5-bromo-3-methylpyridineAmino group enhances H-bonding capabilitySynthesis of azidopyridine oxides

Advanced: What safety protocols are critical when handling this compound, given its hazardous classification?

Answer:

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks (H302, H315 ).
  • Storage : Store at ambient temperatures in airtight containers to prevent decomposition .
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can computational modeling enhance the design of derivatives for target-specific applications?

Answer:

  • Docking studies : Predict binding modes with kinase targets (e.g., cMet) using AutoDock or Schrödinger .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity .
  • MD simulations : Assess stability of supramolecular assemblies in solvent environments .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Answer:

  • Catalyst optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki couplings, achieving >80% yields .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 hr) and improve efficiency .
  • Protecting groups : Temporarily mask reactive sites (e.g., methyl) to prevent side reactions .

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